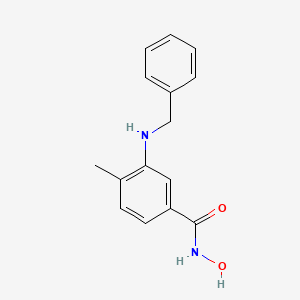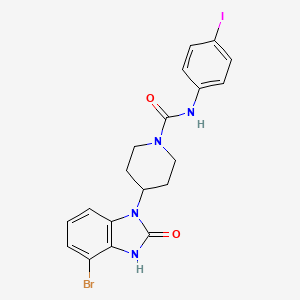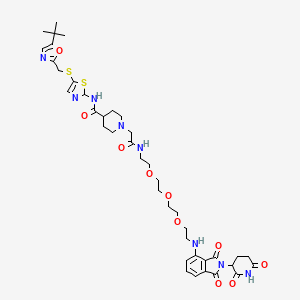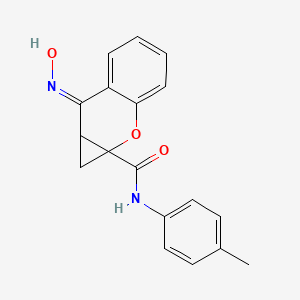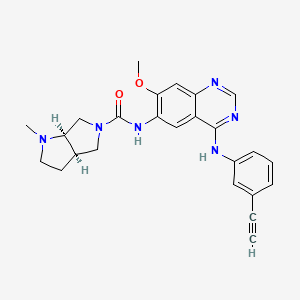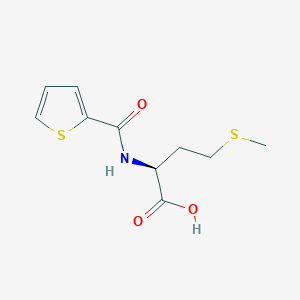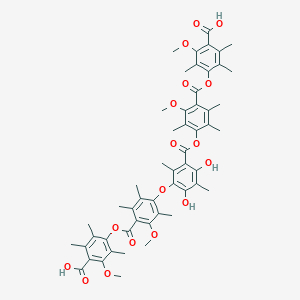
TM38837
Vue d'ensemble
Description
TM-38837 is a small molecule inverse agonist and antagonist of the cannabinoid receptor type 1 (CB1) with peripheral selectivity. It is being developed for the treatment of obesity and metabolic disorders by 7TM Pharma . TM-38837 is among the first of a new generation of cannabinoid receptor antagonists designed to avoid the central nervous system liabilities of the first generation CB1 receptor antagonists such as rimonabant .
Applications De Recherche Scientifique
TM-38837 has several scientific research applications, including :
Chemistry: TM-38837 is used as a tool compound to study the structure-activity relationships of cannabinoid receptor antagonists.
Biology: TM-38837 is used to investigate the role of the cannabinoid receptor type 1 in various biological processes, including metabolism and appetite regulation.
Medicine: TM-38837 is being developed as a potential therapeutic agent for the treatment of obesity and metabolic disorders. It has shown promise in preclinical studies for reducing body weight and improving metabolic parameters.
Industry: TM-38837 is used in the development of new drugs targeting the cannabinoid receptor type 1, with the goal of creating safer and more effective treatments for obesity and metabolic disorders.
Mécanisme D'action
TM-38837 exerts its effects by acting as an inverse agonist and antagonist of the cannabinoid receptor type 1 (CB1) . The compound binds to the CB1 receptor and inhibits its activity, leading to a decrease in appetite and an increase in energy expenditure. The molecular targets and pathways involved in the mechanism of action of TM-38837 include the endocannabinoid system, which plays a key role in regulating metabolism and energy balance.
Analyse Biochimique
Biochemical Properties
The compound exhibits potent CB1R activity . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro . The compound interacts with the CB1 cannabinoid receptor, displaying 71-fold selectivity for CB1 receptors over CB2 receptors .
Cellular Effects
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide has been shown to promote fear behaviors when given by intracerebrovascular (icv) injection in mice .
Molecular Mechanism
The compound acts as an inverse agonist of the CB1 cannabinoid receptor . It inhibits GTP binding to CB1-overexpressing cell membranes in vitro .
Temporal Effects in Laboratory Settings
The compound has shown significant weight-loss efficacy in diet-induced obese mice
Méthodes De Préparation
The synthesis of TM-38837 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route includes the following steps :
Formation of the pyrazole core: The pyrazole core is synthesized by reacting 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions.
Introduction of the thiophene ring: The thiophene ring is introduced by reacting the pyrazole core with 2-bromo-5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophene in the presence of a palladium catalyst.
Formation of the piperidine ring: The piperidine ring is formed by reacting the intermediate with piperidine under basic conditions.
Final coupling: The final coupling step involves reacting the intermediate with 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide.
Analyse Des Réactions Chimiques
TM-38837 undergoes several types of chemical reactions, including :
Oxidation: TM-38837 can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, particularly the dichlorophenyl and trifluoromethylphenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
TM-38837 is unique among cannabinoid receptor antagonists due to its peripheral selectivity, which reduces the risk of central nervous system side effects . Similar compounds include:
Rimonabant: The first selective CB1 antagonist introduced into clinical practice for the treatment of obesity. It was withdrawn from the market due to psychiatric side effects.
AM-6545: Another peripherally selective CB1 antagonist with similar properties to TM-38837.
TM-38837’s peripheral selectivity makes it a promising candidate for the treatment of obesity and metabolic disorders without the central nervous system liabilities associated with first-generation CB1 antagonists .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018782 | |
| Record name | TM-38837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253641-65-4 | |
| Record name | TM-38837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of TM38837 and what are its primary downstream effects?
A1: this compound acts as a peripherally selective cannabinoid receptor type 1 (CB1) antagonist [, , ]. By blocking the CB1 receptor, primarily in peripheral tissues, it is believed to exert effects on metabolism and energy balance [, ]. This selectivity for peripheral CB1 receptors is a key characteristic differentiating it from earlier CB1 antagonists like rimonabant, which exhibited significant central nervous system side effects [, ].
Q2: How does this compound compare to rimonabant in terms of its pharmacological profile?
A2: While both this compound and rimonabant antagonize CB1 receptors, this compound exhibits limited brain penetration compared to rimonabant [, ]. This translates to a reduced potential for central nervous system side effects like anxiety and depression, which plagued the clinical use of rimonabant [, , ]. Despite lower brain occupancy, this compound demonstrates comparable efficacy to rimonabant in preclinical models of metabolic disorders [, ].
Q3: What is the evidence for this compound's peripherally restricted action?
A3: Multiple studies support the limited brain penetration of this compound. Positron Emission Tomography (PET) studies in nonhuman primates demonstrated significantly lower brain CB1 receptor occupancy with this compound compared to rimonabant at similar plasma concentrations []. Furthermore, behavioral studies in mice showed that this compound was far less potent than rimonabant in eliciting fear responses when administered systemically []. This suggests that this compound, at therapeutic doses, may not reach sufficient concentrations in the brain to elicit the same central effects as rimonabant.
Q4: What are the potential therapeutic applications of this compound?
A4: Given its promising preclinical profile, this compound is being investigated for the treatment of metabolic disorders, including obesity [, ]. Its ability to induce weight loss and ameliorate metabolic syndrome-like symptoms in rodent models, coupled with its reduced propensity for psychiatric side effects, makes it an attractive candidate for further clinical development [, , ].
Q5: What are the key pharmacokinetic parameters of this compound observed in human studies?
A5: In a study involving healthy human volunteers, this compound exhibited a relatively flat plasma concentration profile compared to rimonabant and an estimated terminal half-life of 771 hours []. This suggests a potentially longer duration of action compared to rimonabant.
Q6: What analytical methods have been employed to characterize and study this compound?
A6: Various techniques have been used to investigate this compound, including:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation: Used to analyze and compare the effects of this compound and other CB1 antagonists in human clinical trials [].
- Positron Emission Tomography (PET): Employed to evaluate the brain and peripheral tissue distribution of this compound in nonhuman primates [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



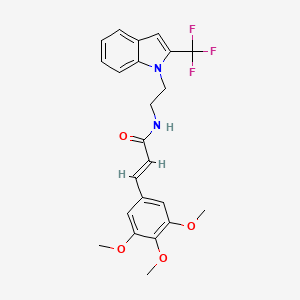



![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)

